molecular formula C12H9NO5 B11486375 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid

5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B11486375
M. Wt: 247.20 g/mol
InChI Key: ZHMGMTLVNRVTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitro group and a carboxylic acid group in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

    Nitration: The introduction of the nitro group into the aromatic ring is achieved through nitration. This involves treating the precursor compound with a mixture of concentrated nitric acid and sulfuric acid.

    Furan Ring Formation: The furan ring is formed through a cyclization reaction. This can be achieved by using a suitable catalyst and reaction conditions that promote the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acid
  • 5-(4-Aminophenyl)furan-2-carboxylic acid
  • 5-(4-Cyanophenyl)furan-2-carboxylic acid

Uniqueness

5-(2-Methyl-5-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of both a methyl group and a nitro group on the aromatic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(2-methyl-5-nitrophenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-7-2-3-8(13(16)17)6-9(7)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15)

InChI Key

ZHMGMTLVNRVTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.